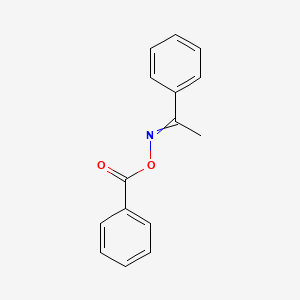

(1-Phenylethylideneamino) benzoate

Description

Contextualization within Modern Organic and Coordination Chemistry

In modern organic chemistry, (1-Phenylethylideneamino) benzoate (B1203000) is recognized as a Schiff base, a class of compounds characterized by a carbon-nitrogen double bond. ijfmr.comwikipedia.org Schiff bases are known for their synthetic versatility and are pivotal intermediates in the synthesis of various organic compounds, including heterocyclic systems and bioactive molecules. ijfmr.com The formation of (1-Phenylethylideneamino) benzoate involves the condensation reaction between a primary amine and a ketone, a fundamental transformation in organic synthesis. ijfmr.com

From the perspective of coordination chemistry, this compound acts as a ligand, capable of forming stable complexes with various metal ions. nih.gov The imine nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, while the benzoate group can also participate in coordination. ijfmr.com This dual functionality allows for the formation of diverse coordination complexes with interesting structural and electronic properties. rsc.org The study of these metal complexes is crucial for the development of new catalysts, magnetic materials, and luminescent probes. rsc.org

Interdisciplinary Research Significance and Scope

The significance of this compound extends beyond the traditional boundaries of organic and coordination chemistry, finding applications in various interdisciplinary research areas. Its derivatives and metal complexes have been investigated for their potential in materials science and catalysis.

In the field of catalysis, metal complexes of Schiff bases analogous to this compound have shown significant catalytic activity in a variety of organic transformations. researchgate.net The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the phenyl and benzoate rings makes it a versatile platform for designing catalysts with high selectivity and efficiency. ijfmr.com Chiral versions of similar Schiff bases have been instrumental in asymmetric catalysis. wikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-phenylethylideneamino) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-12(13-8-4-2-5-9-13)16-18-15(17)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJLQTJYNGGTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodological Refinements

Diverse Approaches to (1-Phenylethylideneamino) benzoate (B1203000) Synthesis

The creation of (1-Phenylethylideneamino) benzoate is primarily achieved through a two-step process involving imine formation followed by esterification. These steps can be performed in a sequential manner or through a one-pot synthesis, depending on the desired efficiency and purity.

Condensation Reactions and Imine Formation Methodologies

The foundational step in synthesizing this compound is the formation of the imine, or Schiff base, through the condensation reaction of a primary amine with a carbonyl compound. nih.gov Specifically, this involves the reaction of acetophenone (B1666503) with an appropriate amino-containing precursor. The general structure of a Schiff base is characterized by the azomethine group (-C=N-). nih.gov

The reaction is typically catalyzed by an acid, such as glacial acetic acid, in a suitable solvent like ethanol. nih.govuobasrah.edu.iq The catalyst facilitates the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the stable imine. Several factors can influence the rate and yield of this reaction, including pH, temperature, and the electronic and steric effects of the reactants. numberanalytics.comnumberanalytics.com For instance, acidic conditions generally favor the reaction, while basic conditions can inhibit it. numberanalytics.com

Benzoate Esterification and Linkage Strategies

Following the formation of the imine, the next crucial step is the esterification to attach the benzoate group. This creates the final this compound structure. A common method for this is the Schotten-Baumann reaction, which involves the acylation of a hydroxyl group (or in this case, a precursor that will form the ester linkage) with benzoyl chloride in the presence of a base, such as sodium hydroxide (B78521) solution. youtube.com

Alternatively, direct esterification methods can be employed where a carboxylic acid (benzoic acid) reacts with a hydroxyl-containing imine precursor in the presence of a dehydrating agent. The removal of water, a byproduct of the reaction, is critical to drive the equilibrium towards the formation of the ester and improve the yield. mdpi.com Techniques like azeotropic distillation using a Dean-Stark apparatus or the use of pervaporation membranes can be employed for this purpose. mdpi.com

Precursor Design and Structural Derivatization Strategies

The properties and potential applications of this compound can be fine-tuned through strategic design of its precursors and subsequent structural modifications. The synthesis of various Schiff base/ester liquid crystals, for example, involves the reaction of a supramolecular imino acid with different substituted phenols to create a series of compounds with varying terminal polar groups. mdpi.com

Derivatization can be achieved by introducing different functional groups onto the phenyl rings of either the acetophenone or the aminobenzoate precursor. For instance, the synthesis of new Schiff's bases of sulfamethoxazole (B1682508) involves reacting sulfamethoxazole with various substituted benzaldehydes to create a library of compounds with diverse electronic and steric properties. nih.gov Similarly, N-succinimidyl benzoate has been used as a derivatization reagent for aliphatic amines, highlighting a strategy that could be adapted for modifying the amino precursor of this compound. nih.gov These modifications can significantly impact the compound's physical properties, such as thermal stability and mesomorphic behavior, as well as its chemical reactivity. mdpi.com

Optimization of Reaction Parameters and Yield Enhancement Techniques

Maximizing the yield of this compound requires careful optimization of several reaction parameters. Key factors that influence the outcome of both the imine formation and esterification steps include the choice of solvent, catalyst, temperature, and reactant concentrations. numberanalytics.comresearchgate.net

For imine synthesis, solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) (CH3CN) have been investigated, with THF often providing the best results. researchgate.net The amount of catalyst is also crucial; for instance, in certain copper-catalyzed reactions, 10 mol% of the catalyst was found to be optimal. researchgate.net Higher temperatures can accelerate the reaction but may also lead to undesirable side reactions. numberanalytics.com

To enhance the yield, several techniques can be employed. One effective strategy is the removal of byproducts, particularly water in both imine formation and esterification, to shift the reaction equilibrium forward. mdpi.com This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate. researchgate.net Pervaporation has also been shown to be an effective method for water removal, leading to improved yields in Schiff base reactions. mdpi.com Additionally, adjusting the molar ratios of the reactants can be a simple yet effective way to increase the product yield. researchgate.net The use of microwave irradiation in conjunction with a Lewis acid catalyst has also been explored as a green and efficient method to accelerate similar reactions. acs.org

| Factor | Parameter | Optimal Condition/Observation | Reference |

| Solvent | Type | THF often provides higher yields compared to DMF or CH3CN for certain catalyzed imine syntheses. | researchgate.net |

| Catalyst | Concentration | In a Cu-MOF catalyzed reaction, 10 mol% was found to be the optimal amount. | researchgate.net |

| Temperature | General | Higher temperatures increase reaction rates but can also promote side reactions. | numberanalytics.com |

| Byproduct Removal | Method | Use of a Dean-Stark apparatus or pervaporation to remove water drives the reaction equilibrium forward. | mdpi.comresearchgate.net |

| Reactant Ratio | Molar Ratio | Adjusting the ratio of reactants can significantly impact the yield. | researchgate.net |

| Energy Source | Method | Microwave irradiation can accelerate reaction rates and improve efficiency. | acs.org |

Elucidation of Reaction Mechanisms and Transformative Pathways

Mechanistic Investigations of (1-Phenylethylideneamino) benzoate (B1203000) Reactivity

The reactivity of (1-Phenylethylideneamino) benzoate is largely dictated by the electrophilic nature of the imine carbon. N-acyliminium ions, which are closely related to and can be generated from N-acylimines like this compound, are potent electrophiles that readily react with weak or soft nucleophiles. nih.gov This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds.

The general mechanism for the reaction of an N-acylimine with a nucleophile involves the attack of the nucleophile on the electrophilic imine carbon. This can be catalyzed by Lewis or Brønsted acids, which activate the imine by coordination to the nitrogen or oxygen atom, thereby increasing the electrophilicity of the imine carbon. The resulting intermediate is then typically protonated to yield the final α-substituted amide product.

Table 1: Key Reactive Intermediates and Their Characteristics

| Reactive Intermediate | Formation | Key Characteristics |

| N-Acylimine | Condensation of an amide with a ketone or aldehyde. | Contains an electrophilic imine carbon. |

| N-Acyliminium Ion | Protonation or Lewis acid coordination to an N-acylimine. | Highly electrophilic, readily attacked by weak nucleophiles. nih.gov |

Detailed mechanistic studies on the broader class of N-acylimines have utilized various techniques, including kinetic studies and computational modeling, to understand the reaction pathways. These investigations have been crucial in optimizing reaction conditions and in the design of enantioselective catalytic systems for reactions involving these intermediates. nih.gov

Transformations Involving the Imine Linkage: Theoretical and Experimental Analyses

The imine (C=N) bond in this compound is the primary site of its chemical transformations. This linkage can undergo a variety of reactions, most notably nucleophilic additions and cycloadditions.

Nucleophilic Addition:

A wide range of nucleophiles, including organometallic reagents, enolates, and electron-rich heterocycles, can add across the imine bond. nih.gov These reactions are fundamental for constructing α-functionalized amine derivatives. The stereochemical outcome of these additions can often be controlled through the use of chiral catalysts, leading to the synthesis of enantioenriched products. nih.gov

Cycloaddition Reactions:

The imine functionality can also participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For instance, [4+2] cycloadditions (Diels-Alder reactions) and [3+2] cycloadditions with suitable dienes or dipoles can lead to the formation of various five- and six-membered nitrogen-containing heterocyclic rings. researchgate.netmdpi.comsphinxsai.com These reactions are powerful tools for the rapid construction of complex molecular scaffolds. nih.govmdpi.com Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the regioselectivity and stereoselectivity of these cycloadditions. nih.gov

Table 2: Representative Transformations of the Imine Linkage

| Reaction Type | Reactant | Product Type | Reference |

| Nucleophilic Addition | Grignard Reagents | α-Substituted Amides | nih.gov |

| [4+2] Cycloaddition | Dienes | Tetrahydropyridines | researchgate.netmdpi.com |

| [3+2] Cycloaddition | Azomethine Ylides | Pyrrolidines | sphinxsai.comresearchgate.net |

Chemical Functionalization of the Benzoate Moiety

While the imine linkage is the more reactive site, the benzoate moiety of this compound can also be chemically modified. The phenyl ring of the benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce new functional groups. The position of substitution (ortho, meta, or para) will be directed by the ester group.

Furthermore, the ester linkage itself can be cleaved under hydrolytic conditions (acidic or basic) to yield benzoic acid and the corresponding amino alcohol, although this typically requires more forcing conditions than reactions at the imine bond.

Role as a Synthetic Intermediate in Complex Organic Molecule Construction

The diverse reactivity of this compound makes it a valuable synthetic intermediate for the construction of complex organic molecules, particularly nitrogen-containing heterocycles. nih.govnih.govnih.gov

The products derived from the nucleophilic addition and cycloaddition reactions of this compound can serve as precursors to a wide array of more complex structures. For example, the resulting α-substituted amides can be further elaborated, and the heterocyclic products from cycloadditions are often core structures in natural products and pharmaceutically active compounds. nih.govnih.govnih.gov The ability to generate stereocenters with high control during reactions at the imine bond is particularly significant in the synthesis of chiral molecules. nih.gov

The general strategy involves the initial construction of a key intermediate from this compound, followed by a series of transformations to build up the final target molecule. This approach has been successfully applied in the synthesis of various alkaloids, amino acids, and other biologically active compounds.

Coordination Chemistry of 1 Phenylethylideneamino Benzoate As a Ligand

Ligand Design Principles and Metal Complexation Strategies

The design of (1-Phenylethylideneamino) benzoate (B1203000) as a ligand is predicated on the strategic placement of donor atoms that facilitate chelation, a process crucial for the formation of stable metal complexes. The ligand features two primary coordination sites: the nitrogen atom of the imine group (-C=N-) and the oxygen atom of the deprotonated carboxylate group (-COO⁻). The position of the amino group on the benzoate ring (ortho, meta, or para) significantly influences the chelation and the resulting structure of the metal complex.

In the case of the ortho-isomer, N-(1-phenylethylidene)anthranilic acid, the ligand can act as a bidentate chelating agent, forming a stable six-membered ring with a metal ion. This is a common and favored arrangement in coordination chemistry due to the thermodynamic stability of such structures. The meta-isomer is less likely to form a stable chelate ring with a single metal center due to the larger and more strained ring size it would create. The para-isomer cannot chelate to a single metal center and would likely act as a bridging ligand, potentially leading to the formation of coordination polymers.

Metal complexation with (1-Phenylethylideneamino) benzoate is typically achieved by reacting a metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to control the formation of different complex species, such as [ML₂] or [ML(X)n] where X represents other coordinating ligands like water or chloride ions. The choice of the metal ion also plays a pivotal role, with transition metals being of particular interest due to their variable oxidation states and coordination geometries.

Table 1: Potential Coordination Modes of this compound Isomers

| Isomer | Potential Coordination Mode | Resulting Structure |

| Ortho | Bidentate (N, O-chelation) | Mononuclear complex with a 6-membered chelate ring |

| Meta | Monodentate or Bridging | Mononuclear complex (less stable) or Coordination polymer |

| Para | Bridging | Coordination polymer |

Nature of Metal-Ligand Interactions: Spectroscopic and Computational Probes

The interaction between this compound and a metal ion can be elucidated through a combination of spectroscopic techniques and computational modeling. Infrared (IR) spectroscopy is a powerful tool for determining the coordination sites of the ligand. The coordination of the imine nitrogen to the metal center is typically indicated by a shift in the ν(C=N) stretching frequency to a lower wavenumber in the IR spectrum of the complex compared to the free ligand. Similarly, the coordination of the carboxylate group is confirmed by the disappearance of the broad ν(O-H) band of the carboxylic acid and the appearance of two distinct bands for the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the coordinated carboxylate group. The difference between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere. The spectra of the complexes typically show bands corresponding to π-π* transitions within the aromatic rings of the ligand, n-π* transitions of the imine group, and d-d transitions of the metal ion in the case of transition metal complexes. Shifts in the positions of the ligand-based transitions upon coordination are indicative of metal-ligand interaction.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the structure of the complexes, calculate vibrational frequencies to aid in the interpretation of IR spectra, and predict the electronic properties. These theoretical studies can provide a deeper understanding of the nature of the metal-ligand bond and the distribution of electron density within the complex.

Table 2: Representative Spectroscopic Data for Metal Complexes of a Bidentate Schiff Base Ligand

| Compound | ν(C=N) (cm⁻¹) | ν_asym(COO⁻) (cm⁻¹) | ν_sym(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | UV-Vis λ_max (nm) |

| Free Ligand | ~1620 | - | - | - | ~250, ~310 |

| [Cu(L)₂] | ~1605 | ~1590 | ~1400 | ~190 | ~260, ~320, ~650 |

| [Ni(L)₂] | ~1610 | ~1585 | ~1405 | ~180 | ~265, ~325, ~580 |

| [Co(L)₂] | ~1608 | ~1588 | ~1402 | ~186 | ~262, ~322, ~550 |

| Note: This is representative data based on similar Schiff base complexes and is intended for illustrative purposes. |

Stereochemical Aspects in Coordination Compound Formation

The coordination of this compound to a metal center can lead to the formation of various stereoisomers, particularly when the ligand acts as a bidentate chelating agent. For an octahedral complex of the type [M(L)₂X₂] or a square planar complex of the type [M(L)₂], where L is the bidentate this compound ligand, cis and trans isomers are possible. The specific isomer formed can be influenced by factors such as the nature of the metal ion, the solvent used for synthesis, and the reaction conditions.

Furthermore, the ligand itself is chiral due to the presence of the 1-phenylethylidene group if the two substituents on the imine carbon are different. However, in this compound, the substituents are a phenyl group and a methyl group, making the imine carbon a stereocenter. This intrinsic chirality of the ligand can lead to the formation of diastereomeric complexes. The stereochemistry of the resulting complexes can be investigated using techniques such as X-ray crystallography and circular dichroism (CD) spectroscopy. The specific stereochemical outcome is of significant interest, particularly in the context of asymmetric catalysis, where the chirality of the metal complex can influence the enantioselectivity of a reaction.

Influence of Coordination on Reactivity and Electronic Structure

The coordination of this compound to a metal ion significantly alters its electronic structure and, consequently, its reactivity. The formation of the metal-ligand bond involves the donation of electron density from the ligand's donor atoms (N and O) to the metal center. This charge transfer can be observed through changes in the electronic spectra and can be quantified by computational studies.

This modification of the electronic structure can have a profound impact on the reactivity of both the ligand and the metal center. For instance, the coordination of the imine group can make the imine carbon more susceptible to nucleophilic attack. Conversely, the metal center's reactivity can be tuned by the electronic properties of the ligand. The electron-donating or electron-withdrawing nature of the substituents on the phenyl and benzoate rings can influence the redox potential of the metal ion. This modulation of reactivity is a key principle in the design of metal-based catalysts for various organic transformations. For example, metal complexes of similar Schiff base ligands have been explored for their catalytic activity in oxidation, reduction, and carbon-carbon bond-forming reactions.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (1-Phenylethylideneamino) benzoate (B1203000) in solution and in the solid state. It provides atom-specific information by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C.

While specific spectral data for (1-Phenylethylideneamino) benzoate is not widely published, the expected chemical shifts can be inferred from analyses of related Schiff base and benzoate compounds. mdpi.combanglajol.infonih.gov The ¹H NMR spectrum would feature distinct signals for the aromatic protons of the phenyl and benzoate rings, the methyl protons, and the imine proton. researchgate.netmdpi.com Similarly, the ¹³C NMR spectrum would show characteristic resonances for the imine carbon (C=N), the ester carbonyl carbon (C=O), and the various aromatic and aliphatic carbons. banglajol.infonih.govrsc.org

Multi-Dimensional NMR Spectroscopy in Solution-State Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals, especially for the complex aromatic regions. Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the phenylethylidene and benzoate moieties, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments are instrumental in identifying long-range (2-3 bond) correlations, which helps in piecing together the molecular fragments and confirming the connectivity between the phenylethylidene and benzoate groups through the imine linkage. For example, an HMBC correlation between the protons on the phenyl ring of the phenylethylidene group and the imine carbon would be definitive proof of their connection. Such 2D techniques are standard for the structural elucidation of complex organic molecules, including peptides and other natural products. nih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Structures

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale / Analogous Compound |

| Methyl (CH₃) | ~2.4 | ~16-20 | Similar to acetophenone (B1666503) derivatives |

| Imine Carbon (C=N) | - | ~160-170 | Characteristic range for Schiff bases mdpi.com |

| Ester Carbonyl (C=O) | - | ~165-175 | Typical for benzoate esters rsc.org |

| Aromatic (C-H) | ~7.2-8.2 | ~125-135 | Range for substituted phenyl rings nih.govrsc.org |

| Aromatic Quaternary (C) | - | ~120-140 | Dependent on substitution pattern |

Solid-State NMR Spectroscopy for Crystalline Characterization

Solid-state NMR (ssNMR) spectroscopy, particularly using Cross-Polarization Magic-Angle Spinning (CP/MAS), provides structural information on the compound in its crystalline form. researchgate.net This technique is essential for studying materials that are insoluble or for analyzing crystalline polymorphs. The resulting spectra, though broader than in solution, reveal details about the molecular conformation and packing in the solid state. acs.org For this compound, ¹³C CP/MAS NMR would confirm the presence of key functional groups like the imine and ester carbonyl in the crystal. researchgate.net Furthermore, differences in chemical shifts compared to the solution state can indicate specific intermolecular interactions, such as hydrogen bonding or π-π stacking, within the crystal lattice. Advanced ssNMR experiments can also probe the proximity of different molecular fragments, complementing the data obtained from X-ray diffraction.

Vibrational Spectroscopy (IR and Raman) for Molecular Vibrational Mode Analysis

The IR spectrum is expected to show a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically in the range of 1720-1700 cm⁻¹. researchgate.net Another key feature is the stretching vibration of the imine (C=N) group, which is expected to appear around 1650-1630 cm⁻¹. researchgate.netimist.ma The presence of these two distinct bands would confirm the Schiff base/ester structure. Other significant bands include those for aromatic C=C stretching (around 1600-1450 cm⁻¹) and C-H stretching (above 3000 cm⁻¹). researchgate.net

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=N stretching vibration is also Raman active and can help confirm the IR assignment. nih.govnih.gov The comparison between IR and Raman spectra can also give clues about the molecular symmetry in the crystalline state based on the rule of mutual exclusion for centrosymmetric structures.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group Assignment |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Phenyl and Benzoate Rings |

| Aliphatic C-H Stretch | 2980-2950 | 2980-2950 | Methyl Group (CH₃) |

| Ester C=O Stretch | 1720-1700 | 1720-1700 | Benzoate Carbonyl |

| Imine C=N Stretch | 1650-1630 | 1650-1630 | Schiff Base Imine nih.govresearchgate.net |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Phenyl and Benzoate Rings researchgate.net |

| Ester C-O Stretch | 1300-1250 | 1300-1250 | Benzoate Ester Linkage |

X-ray Diffraction Methodologies for Crystalline State Structure Determination

X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. units.it It provides definitive proof of structure, including bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions that form the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) offers the most complete and unambiguous structural characterization. mdpi.comresearchgate.net If a suitable single crystal of this compound can be grown, SC-XRD analysis would yield its exact molecular structure. This includes the determination of the crystal system, space group, and unit cell dimensions. scirp.orgresearchgate.net The analysis would reveal the planarity of the aromatic rings, the conformation of the ester group, and the geometry around the C=N double bond. Furthermore, it would map out the supramolecular architecture, identifying intermolecular forces like hydrogen bonds, C-H···π interactions, or π-π stacking that stabilize the crystal packing. nih.gov While specific data for the title compound is unavailable, related structures have been extensively studied, providing a reference for the type of data that would be obtained. mdpi.commdpi.com

Interactive Table 3: Example Crystallographic Data from a Related Schiff Base Structure

| Parameter | Example Value | Information Provided |

| Crystal System | Monoclinic | Basic crystal symmetry mdpi.com |

| Space Group | P2₁/n | Symmetry elements within the unit cell mdpi.com |

| a (Å) | 7.8707 | Unit cell dimension |

| b (Å) | 15.9681 | Unit cell dimension |

| c (Å) | 11.9798 | Unit cell dimension |

| β (°) | 100.283 | Unit cell angle |

| Volume (ų) | 1481.44 | Volume of one unit cell |

| Z | 4 | Number of molecules per unit cell |

Note: Data is for a representative heterocyclic Schiff base and serves as an illustration of typical SC-XRD output. mdpi.com

Powder X-ray Diffraction for Polymorph and Phase Analysis

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze microcrystalline powders. units.it It is particularly valuable in pharmaceutical and materials science for phase identification, polymorph screening, and quality control. units.itmanchester.ac.uk Each crystalline solid produces a unique PXRD pattern, which serves as a fingerprint. For this compound, PXRD would be used to confirm the identity of a synthesized batch against a known standard, assess its crystalline purity, and identify if different crystalline forms (polymorphs) or solvates exist. manchester.ac.ukuobaghdad.edu.iq While PXRD does not typically provide the atomic-level detail of SC-XRD, the positions and intensities of the diffraction peaks are unique to a specific crystal structure. researchgate.netresearchgate.net In some cases, if a single crystal cannot be grown, the structure can be solved directly from high-quality powder diffraction data. uobaghdad.edu.iq

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. In the absence of direct experimental mass spectra for this compound in published literature, a predictive analysis based on the established fragmentation principles of its constituent functional groups—O-acyl oximes, benzoate esters, and phenylethylidene imines—can be performed.

The chemical structure of this compound is Ph-C(CH₃)=N-O-C(=O)-Ph. Its molecular formula is C₁₅H₁₃NO₂, yielding a monoisotopic mass of approximately 239.09 Da. According to the Nitrogen Rule in mass spectrometry, a molecule containing a single nitrogen atom will have an odd nominal molecular weight, which is consistent for this compound. libretexts.org The molecular ion peak ([M]⁺•) is therefore predicted to appear at a mass-to-charge ratio (m/z) of 239. The intensity of this peak would depend on its stability under electron ionization (EI) conditions; O-acyl oximes can be labile, potentially leading to a weak or absent molecular ion peak. rsc.org

The fragmentation of this compound is expected to be dominated by cleavages around the weak N-O-C ester linkage. The most probable fragmentation pathway involves the cleavage of the O-C(O) bond, leading to the formation of the highly stable benzoyl cation. This is a characteristic fragmentation for benzoate esters and benzoyl compounds. docbrown.infomiamioh.edu

Formation of the Benzoyl Cation: The primary cleavage is expected to yield the benzoyl cation, [C₆H₅CO]⁺, at m/z 105 . Due to the high stability conferred by the aromatic ring and carbonyl group, this fragment is anticipated to be the base peak (the most abundant ion) in the spectrum. docbrown.infomsu.edu

Formation of the Phenyl Cation: The benzoyl cation (m/z 105) typically undergoes a subsequent neutral loss of carbon monoxide (CO) to form the phenyl cation, [C₆H₅]⁺, at m/z 77 . docbrown.infomiamioh.edu This is a very common secondary fragmentation pathway for aromatic ketones and esters and is expected to produce a significant peak. msu.edunist.gov

Other plausible, though likely less dominant, fragmentation pathways include:

Cleavage of the N-O Bond: Heterolytic cleavage of the N-O bond could generate the N-(1-phenylethylidene)nitrenium ion, [C₆H₅C(CH₃)N]⁺, at m/z 118 .

Loss of a Methyl Radical: Similar to the fragmentation of acetophenone, the loss of a methyl radical (•CH₃) from the molecular ion could occur, resulting in a fragment ion at m/z 224 ([M-15]⁺). miamioh.edunist.gov

The predicted major fragmentation peaks for this compound are summarized in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Ion Structure | Fragmentation Pathway | Predicted Intensity |

|---|---|---|---|

| 239 | [C₆H₅C(CH₃)=N-O-C(=O)C₆H₅]⁺• | Molecular Ion ([M]⁺•) | Low to Moderate |

| 118 | [C₆H₅C(CH₃)=N]⁺ | Cleavage of N-O bond | Moderate |

| 105 | [C₆H₅CO]⁺ | Cleavage of O-C(O) bond | High (Base Peak) |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetophenone |

Theoretical and Computational Chemistry of 1 Phenylethylideneamino Benzoate

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic properties and reactivity of molecules like (1-Phenylethylideneamino) benzoate (B1203000). A typical DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of information can be derived.

Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of fundamental importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule will be more reactive. Furthermore, the spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For (1-Phenylethylideneamino) benzoate, one would expect negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while regions around the hydrogen atoms would likely show positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior. These include electronegativity, chemical hardness, and global softness. Such data, while standard for many compounds, is not currently published for this compound.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an example of what a DFT study would produce. No published data is available.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are employed to study the movement of atoms and molecules over time, providing insights into the conformational flexibility and dynamics of this compound. An MD simulation would model the behavior of the molecule in a simulated environment, such as in a solvent or at a specific temperature, by solving Newton's equations of motion for the system.

These simulations can reveal the preferred conformations of the molecule and the energy barriers between different rotational isomers (rotamers). For this compound, key areas of conformational freedom would include rotation around the C-N, N-O, and O-C bonds of the core structure, as well as the rotation of the phenyl rings. Understanding these dynamics is crucial for predicting how the molecule might interact with other molecules or biological targets.

By analyzing the trajectory of the simulation, one could generate a Ramachandran-like plot for the key dihedral angles to visualize the allowed and disallowed conformational states. Furthermore, MD simulations can provide information on the solvent's effect on the molecule's structure and dynamics. To date, no such simulations have been published for this compound.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical methods, including DFT, are instrumental in modeling chemical reaction pathways and identifying the associated transition states. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other chemical species.

For instance, the synthesis of this compound typically involves the benzoylation of acetophenone (B1666503) oxime. A computational study could model the reaction mechanism, calculating the energies of the reactants, products, and any intermediates and transition states. This would provide a detailed energy profile of the reaction, allowing for the determination of the activation energy, which governs the reaction rate. researchgate.net

Similarly, the thermal decomposition (thermolysis) of this compound, which is known to occur, could be investigated. researchgate.net Computational modeling would help to elucidate the bond-breaking and bond-forming processes that occur during pyrolysis and predict the likely products, which could then be compared with experimental findings. researchgate.net Such studies are foundational for understanding and optimizing chemical reactions, yet they have not been reported for this specific molecule.

Prediction of Spectroscopic Parameters via Computational Approaches

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. The primary spectroscopic techniques for organic molecules are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

By employing methods such as Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the chemical shifts of the ¹H and ¹³C atoms in this compound. These predicted chemical shifts can be compared with experimental spectra to confirm the structure of the compound.

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the computed vibrational modes, each peak can be assigned to a specific type of bond stretching or bending within the molecule. This provides a detailed understanding of the molecule's vibrational properties. While experimental spectroscopic data exists, the corresponding computational predictions for this compound are absent from the literature.

Applications in Advanced Catalysis and Organic Transformations

(1-Phenylethylideneamino) benzoate (B1203000) as a Component in Homogeneous Catalytic Systems

In homogeneous catalysis, Schiff base ligands like (1-Phenylethylideneamino) benzoate are crucial for forming stable and active transition metal complexes. These complexes are particularly effective in carbon-carbon bond-forming reactions. Palladium(II) complexes of N,O-donor Schiff bases, a class to which this compound belongs, have demonstrated excellent catalytic activity in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in organic synthesis for the creation of biaryl compounds, which are common motifs in pharmaceuticals and materials science.

The catalytic efficacy of these palladium complexes is influenced by the electronic nature of the Schiff base ligand. For instance, ligands with electron-donating groups tend to enhance the catalytic activity. Research has shown that palladium complexes with Schiff bases derived from substituted anilines and various carbonyl compounds can effectively catalyze the coupling of a wide range of aryl halides with arylboronic acids. researchgate.netresearchgate.net

A study on Suzuki-Miyaura reactions catalyzed by Pd(II) complexes of N,O-donor Schiff base ligands revealed that satisfactory to excellent yields of biaryls could be obtained with low catalyst loadings under ambient conditions in aqueous ethanol media. researchgate.net The presence of a phenolic hydroxyl group on the ligand was found to increase catalytic activity, a feature that can be mimicked by the electronic environment of the benzoate group in the target compound. researchgate.net

The general applicability of such catalysts is highlighted by their performance with a variety of substrates. For example, a pre-formed Pd(II) catalyst with a monoanionic [N,O] ligand showed high activity for the Suzuki-Miyaura cross-coupling of aryl bromides with both electron-withdrawing and electron-donating groups, as well as a range of boronic acids. mdpi.com This suggests that a catalyst derived from this compound would likely exhibit a broad substrate scope.

Table 1: Representative Substrate Scope in Suzuki-Miyaura Cross-Coupling Catalyzed by a Pd(II)-Schiff Base Complex mdpi.com

| Aryl Bromide (Ar-Br) | Boronic Acid (Ar'-B(OH)2) | Product (Ar-Ar') | Yield (%) |

|---|---|---|---|

| 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 95 |

| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 88 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 92 |

| 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 85 |

| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | 4-Cyano-4'-methoxybiphenyl | 90 |

| 4-Bromoanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 82 |

Heterogeneous Catalysis Incorporating this compound Derivatives

To overcome challenges associated with catalyst recovery and reuse in homogeneous systems, derivatives of this compound can be immobilized on solid supports to create robust heterogeneous catalysts. This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of solid-phase systems.

Common supports for the immobilization of Schiff base complexes include polymers, silica, and metal oxide nanoparticles. For instance, a polymer-anchored palladium(II) Schiff base complex has been reported as a reusable catalyst for Suzuki cross-coupling, Heck, and cyanation reactions. acs.org Similarly, palladium nanoparticles have been successfully immobilized on Schiff base-modified zinc oxide (ZnO) particles, creating a highly efficient and reusable nanocatalyst for the Heck coupling reaction. nih.gov This catalyst demonstrated excellent yields for the coupling of various aryl halides with styrene and could be recycled for multiple consecutive runs without significant loss of activity. nih.gov

Silica-based materials are also widely used as supports due to their high thermal and chemical stability. acs.org Schiff base ligands can be covalently grafted onto the silica surface, providing a stable platform for anchoring catalytically active metal centers. chemsrc.comsilicycle.com These silica-grafted catalysts have been employed in a variety of organic transformations.

The performance of such heterogeneous catalysts is often comparable to their homogeneous counterparts, with the added benefit of simplified product purification and catalyst recycling. The choice of support and the method of immobilization can influence the catalyst's stability, activity, and selectivity.

Table 2: Performance of a Heterogeneous Pd-ZnO-Schiff Base Nanocatalyst in the Heck Coupling Reaction nih.gov

| Aryl Halide | Olefin | Product | Yield (%) | Catalyst Reusability (Number of Cycles) |

|---|---|---|---|---|

| Iodobenzene | Styrene | Stilbene | 98 | 7 |

| Bromobenzene | Styrene | Stilbene | 95 | 7 |

| 4-Bromoacetophenone | Styrene | 4-Acetylstilbene | 96 | 6 |

| 4-Iodoanisole | Styrene | 4-Methoxystilbene | 97 | 7 |

Role as a Chiral Auxiliary in Asymmetric Synthesis Methodologies

The chiral nature of this compound, derived from the readily available chiral amine (R)- or (S)-1-phenylethylamine, makes it a valuable chiral auxiliary in asymmetric synthesis. dntb.gov.uanih.govsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. rsc.org

Derivatives of 1-phenylethylamine have been extensively used as chiral auxiliaries in a variety of diastereoselective reactions, including alkylations, cyclizations, and cycloadditions. mdpi.com For example, a chiral auxiliary derived from (S)-α-phenylethylamine was used in the diastereoselective alkylation of a prochiral fragment to form a chiral imide with high selectivity. mdpi.com This selectivity is attributed to the formation of a chelated intermediate that restricts the conformational freedom of the molecule, directing the approach of the electrophile. mdpi.com

In the context of Diels-Alder reactions, chiral auxiliaries attached to the dienophile can induce high levels of facial diastereoselectivity. nih.gov The stereochemical bias is dictated by the steric hindrance imposed by the auxiliary, which blocks one face of the dienophile, forcing the diene to approach from the less hindered face. While direct use of this compound as an auxiliary in published literature is not prominent, its structural components are well-established in this role. The imine derived from acetophenone (B1666503) and a chiral amine can direct stereoselective additions to the imine double bond.

The general principle involves attaching the chiral this compound moiety to a substrate, performing a diastereoselective transformation, and then cleaving the auxiliary to yield the enantiomerically enriched product. The efficiency of the auxiliary is determined by the level of diastereoselectivity it induces and the ease of its removal and recovery.

Activation Mechanisms and Substrate Scope in Catalytic Processes

The activation mechanism of catalysts incorporating this compound ligands, particularly palladium complexes, generally follows the well-established catalytic cycle for cross-coupling reactions. nobelprize.orgnih.gov For a Suzuki-Miyaura reaction, the cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].

Transmetalation: The aryl group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide and forming a new Pd(II) species, [Ar-Pd(II)-Ar']. A base is required to facilitate this step.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The substrate scope of these catalytic systems is generally broad. For Suzuki-Miyaura reactions, a variety of aryl and heteroaryl halides (iodides, bromides, and activated chlorides) can be coupled with a wide range of aryl and vinyl boronic acids and their esters. researchgate.netmdpi.com The reaction often tolerates a diverse array of functional groups on both coupling partners, which is a significant advantage in the synthesis of complex molecules.

For Heck reactions catalyzed by similar palladium-Schiff base systems, the substrate scope typically includes various aryl halides and a range of olefins, such as styrenes and acrylates. nih.govmendeley.comrsc.org The catalyst's ability to function under mild conditions and with low catalyst loadings further enhances its synthetic utility. mdpi.com

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks and Their Influence on Self-Assembly

There is no published data on the hydrogen bond donors and acceptors present in the crystal lattice of (1-Phenylethylideneamino) benzoate (B1203000), nor any description of the resulting networks and their role in the self-assembly of the molecule.

Pi-Stacking Interactions and Aromatic Stacking Phenomena

An analysis of pi-stacking interactions requires knowledge of the relative orientation of the phenyl rings within the crystal structure, including parameters such as interplanar distances and slip angles. This information is not available.

Halogen Bonding and Other Non-Covalent Interactions

The potential for other non-covalent interactions, such as halogen bonding (if substituted derivatives were considered), C-H···π interactions, or dipole-dipole interactions, cannot be evaluated without structural data.

Design Principles for Supramolecular Architectures Involving (1-Phenylethylideneamino) benzoate

Elucidating design principles for creating specific supramolecular architectures is contingent on a foundational understanding of the primary intermolecular forces at play. As this foundational knowledge is absent, no credible design principles can be formulated.

Future Research Directions and Emerging Methodologies

Innovations in Green and Sustainable Synthetic Approaches

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on the synthesis of (1-Phenylethylideneamino) benzoate (B1203000) will likely focus on green chemistry principles to minimize waste, reduce energy consumption, and eliminate the use of hazardous solvents. chemistryviews.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of Schiff bases. researchgate.net This technique often leads to significantly reduced reaction times, higher yields, and simpler work-up procedures compared to conventional heating methods. researchgate.netnih.govmdpi.com The application of microwave irradiation to the condensation reaction between acetophenone (B1666503) and an appropriate amino benzoate derivative could offer a more sustainable pathway to (1-Phenylethylideneamino) benzoate. researchgate.netnih.gov

Similarly, ultrasound-assisted synthesis represents another promising green methodology. The use of ultrasonic irradiation can enhance reaction rates and yields in the synthesis of imines, often at ambient temperatures and in greener solvents like water or ethanol. researchgate.netdigitellinc.comnih.gov Research into the ultrasound-promoted synthesis of this compound could lead to highly efficient and scalable production methods. researchgate.net The use of natural acid catalysts, such as those derived from cashew shell extract, in conjunction with microwave irradiation, presents an innovative and solvent-free approach that could be adapted for the synthesis of this compound. acs.org

Further exploration into solvent-free reaction conditions or the use of supercritical carbon dioxide (sc-CO₂) as a traceless solvent and promoter could also be a fruitful area of investigation. chemistryviews.org These methods align with the principles of green chemistry by reducing or eliminating the need for traditional organic solvents. chemistryviews.orgresearchgate.net

Advanced Computational and Data-Driven Research Paradigms

Computational chemistry and data-driven approaches are becoming indispensable tools for understanding and predicting the behavior of chemical compounds. For this compound, these methods can provide profound insights into its structural, electronic, and reactive properties, thereby guiding experimental efforts.

Density Functional Theory (DFT) Studies: DFT calculations are a powerful method for investigating the electronic structure and properties of molecules. researchgate.netnih.govmdpi.comworldscientific.comnih.gov Future research will likely employ DFT to:

Optimize the molecular geometry of this compound to understand its most stable conformation. nih.gov

Analyze the frontier molecular orbitals (HOMO and LUMO) to predict its reactivity and kinetic stability. researchgate.netnih.gov

Calculate theoretical spectroscopic data (e.g., IR, UV-Vis, NMR) to aid in the interpretation of experimental results. researchgate.netmdpi.comworldscientific.com

Investigate the reaction mechanisms of its formation and subsequent transformations, including transition state analysis. acs.org

Molecular Docking and Modeling: If this compound or its derivatives are explored for biological applications, molecular docking studies will be crucial. These simulations can predict the binding affinity and mode of interaction with biological targets, such as enzymes or receptors. nih.gov

Data-Driven Discovery: The integration of machine learning and chemoinformatics is set to revolutionize chemical research. chemrxiv.orgresearchgate.net By constructing large datasets of related imine compounds and their properties, it may be possible to:

Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity or other properties of this compound derivatives. researchgate.net

Utilize machine learning algorithms to predict the outcomes of reactions or to identify optimal reaction conditions for its synthesis. chemrxiv.orgresearchgate.netchemrxiv.org

Guide the discovery of novel imine-based compounds with desired functionalities through iterative screening and computational modeling. chemrxiv.orgresearchgate.netchemrxiv.org

A study on a library of imine reductases demonstrated the power of a data-driven iterative screening strategy, combining chemo- and bioinformatic modeling with machine learning to expand the substrate scope and improve catalytic efficiency. chemrxiv.orgresearchgate.net A similar approach could be envisioned for exploring the chemical space around this compound.

Exploration of Novel Reactivity and Transformative Chemistry

Beyond its synthesis, the exploration of the novel reactivity of this compound is a key research frontier. The imine functionality serves as a versatile handle for a variety of chemical transformations, opening doors to the synthesis of more complex molecular architectures.

Future research could focus on:

Asymmetric Transformations: The development of catalytic asymmetric reactions where the imine group of this compound is converted into a chiral amine is a significant area of interest. This would provide access to enantiomerically enriched compounds, which are highly valuable in the pharmaceutical and agrochemical industries.

Cyclization Reactions: Investigating intramolecular cyclization reactions could lead to the synthesis of novel heterocyclic compounds. For instance, the intramolecular cyclization of N-aryl enamines, which can be related to imine tautomers, has been shown to produce indolines under visible light irradiation. rsc.orgresearchgate.net

Arylation and Alkylation Reactions: The α-carbon to the imine nitrogen is susceptible to functionalization. Exploring the catalytic α-arylation of imines can lead to the synthesis of highly substituted N-unprotected indoles and azaindoles. acs.org Similarly, developing methods for the arylation of the imine itself could lead to substituted benzylic amines. organic-chemistry.org

Photochemical Transformations: The photoswitchable nature of some arylimines, which can undergo E/Z isomerization under visible light, presents an exciting avenue for the development of photoresponsive materials. rsc.org Investigating the photochemical properties of this compound could uncover similar photoswitchable behavior.

Design of Next-Generation Ligands and Catalysts

Schiff bases are well-established as versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. mdpi.comscispace.com The design and synthesis of novel ligands and catalysts based on the this compound scaffold is a promising direction for future research.

Ligand Design: The nitrogen atom of the imine group and the oxygen atom of the benzoate moiety make this compound a potential bidentate ligand. Future studies could involve:

Synthesizing a variety of metal complexes with transition metals and lanthanides. mdpi.comtandfonline.comtandfonline.com

Characterizing the structural and electronic properties of these complexes using techniques such as X-ray crystallography, spectroscopy, and magnetic measurements. scispace.comnih.gov

Tuning the electronic and steric properties of the ligand by introducing different substituents on the phenyl rings to modulate the properties of the resulting metal complexes. tandfonline.com

Catalyst Development: Metal complexes derived from this compound could exhibit catalytic activity in various organic transformations. Research in this area could focus on:

Developing catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions.

Exploring the use of these complexes as photosensitization catalysts, as has been demonstrated for other benzoate derivatives in C-H fluorination reactions. nih.gov

Investigating the potential for these complexes to act as catalysts in polymerization reactions.

Immobilizing the catalytic complexes on solid supports to create heterogeneous catalysts that are easily separable and recyclable, contributing to more sustainable chemical processes. researchgate.net

The inhibition of peroxidase enzymes by related compounds like 4-aminobenzoic acid hydrazide suggests that metal complexes of this compound could also be explored for their role in modulating enzymatic catalysis. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1-Phenylethylideneamino) benzoate derivatives, and how can purity be optimized?

- Answer : The compound can be synthesized via esterification reactions, such as reacting phenol derivatives with benzoyl chloride under alkaline conditions (e.g., dilute NaOH) . For purity optimization, techniques like recrystallization (using methanol) and column chromatography are effective. Recent studies also highlight the use of liquid crystalline phase behavior to refine synthesis protocols for phenyl benzoate derivatives .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer : Key methods include:

- FT-IR and NMR spectroscopy to confirm functional groups and molecular structure .

- HPLC for purity assessment, as demonstrated in sodium benzoate residue analysis in food matrices .

- X-ray crystallography for precise bond-length and angle determination, though this requires high-quality single crystals.

Q. What is the mechanism by which benzoate derivatives inhibit microbial growth in pharmaceutical or agricultural contexts?

- Answer : Benzoates act as preservatives by disrupting intracellular pH homeostasis. At pH ≤ 5, they inhibit anaerobic glucose fermentation via phosphofructokinase suppression, reducing microbial ATP production . This mechanism is critical in drug stabilization and pesticide formulations (e.g., emamectin benzoate in crop protection) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in the reactivity predictions of this compound derivatives?

- Answer : Density Functional Theory (DFT) calculations, including HOMO-LUMO and Natural Bond Orbital (NBO) analyses, predict electronic transitions and hyperconjugative interactions. For example, DFT studies on analogous guanidine derivatives revealed discrepancies between theoretical and experimental IR spectra, necessitating solvent-effect corrections . Such methods help reconcile data conflicts in reaction pathway modeling.

Q. What experimental designs are suitable for analyzing threshold effects in benzoate degradation under anaerobic conditions?

- Answer : Coculture systems (e.g., Desulfovibrio strains) can simulate syntrophic degradation kinetics. Progress curves and acetate inhibition models (using uncompetitive inhibition terms) quantify benzoate degradation thresholds. Initial acetate concentrations ≥65 mM significantly delay degradation, requiring iterative adjustments to Vmax and Km in kinetic models .

Q. How do conflicting clinical data on sodium benzoate’s efficacy in hepatic encephalopathy (HE) inform future trial design?

- Answer : While early RCTs showed sodium benzoate as effective as lactulose in lowering ammonia, systematic reviews found no mortality benefit . Methodological improvements include:

- Standardized ammonia measurement protocols.

- Stratification by cirrhosis severity.

- Blinded crossover designs to control for placebo effects.

Q. What strategies optimize the formulation of benzoate-based pesticides (e.g., emamectin benzoate) while minimizing resistance evolution?

- Answer : Response Surface Methodology (RSM) with rotational central composite design can optimize microencapsulation efficiency. Variables like pH, temperature, and stirring speed are modeled to maximize encapsulation (>90% efficiency), reducing environmental leaching . Resistance monitoring via LC50 bioassays and diagnostic concentrations ensures early detection of tolerant Spodoptera frugiperda populations .

Data Analysis & Contradiction Management

Q. How should researchers address variability in experimental outcomes, such as vase-life extension studies using benzoate derivatives?

- Answer : Inconsistent results (e.g., ethylene inhibition in carnations) require:

- Structured replication : Multi-season trials with controlled environmental variables.

- Meta-analysis : Pooling data across studies to identify outlier effects.

- Inhibition modeling : Quantifying dose-response relationships for benzoate and analogs like rhizobitoxine .

Q. What statistical approaches validate benzoate thresholds in environmental toxicity studies?

- Answer : Bootstrapping 95% confidence intervals (CIs) for LC50 values identifies significant differences in toxicity thresholds. Non-overlapping CIs between field and reference populations confirm resistance ratios >1 .

Methodological Resources

- Databases : Use the Household Product Database (NLM) for cross-referencing benzoate applications .

- Spectral Libraries : Reaxys and SciFinder provide verified physicochemical data for rare derivatives .

- Synthesis Protocols : Refer to Karaelmas Science and Engineering Journal for DFT-guided synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.